(4-(Chloromethyl)phenyl)methanamine
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Overview
Description
(4-(Chloromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where a chlorine atom is substituted at the para position of the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)phenyl)methanamine typically involves the chloromethylation of benzylamine. One common method is the reaction of benzylamine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the para position of the benzyl ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (4-(Chloromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding benzylamine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzylamines.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in benzylamine derivatives.
Scientific Research Applications
(4-(Chloromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Chloromethyl)phenyl)methanamine involves its interaction with various molecular targets. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe to study enzyme activities and protein functions. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzylamine: Lacks the chloromethyl group, making it less reactive.
(4-Methylphenyl)methanamine: Substitutes a methyl group instead of a chloromethyl group, altering its reactivity and applications.
(4-Bromomethyl)phenyl)methanamine: Contains a bromine atom, which is less reactive than chlorine but can still participate in substitution reactions.
Uniqueness: (4-(Chloromethyl)phenyl)methanamine is unique due to its highly reactive chloromethyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRVZYIRGNFKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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